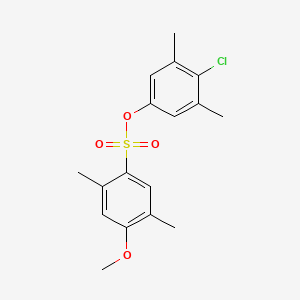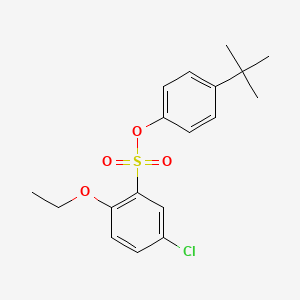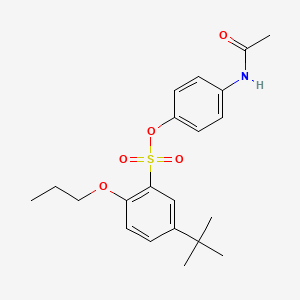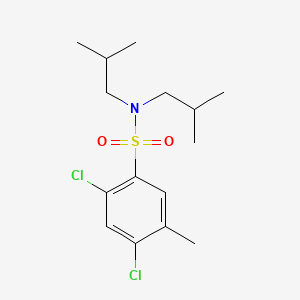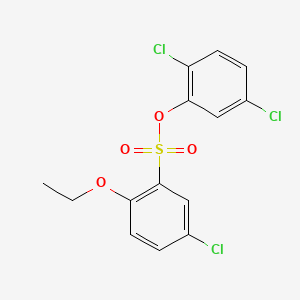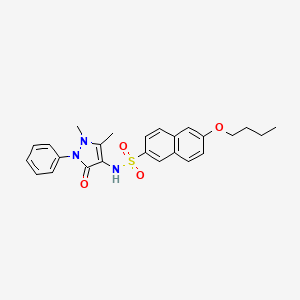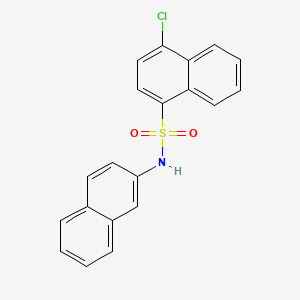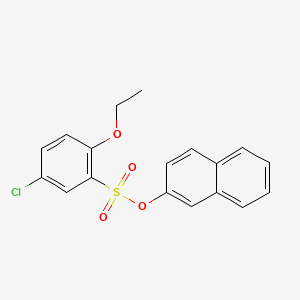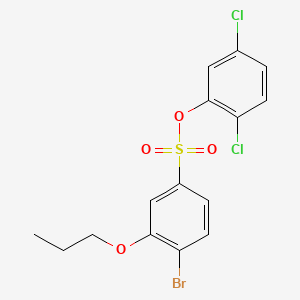
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate, also known as DCPPBS, is a sulfonate compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular signaling pathways. DCPPBS has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and other disorders.
Mecanismo De Acción
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to increased phosphorylation and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been shown to have a range of biochemical and physiological effects. In cell-based assays, it has been shown to increase insulin sensitivity, promote apoptosis in cancer cells, and suppress the immune response. In animal models, it has been shown to improve glucose tolerance, reduce tumor growth, and ameliorate symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate also has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its potency and selectivity may vary depending on the specific PTP being targeted.
Direcciones Futuras
There are several potential future directions for research involving 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate. Another area of interest is the investigation of the therapeutic potential of 2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate in various disease models, including cancer and autoimmune diseases. Finally, the role of PTPs in various cellular processes is still not fully understood, and further research is needed to elucidate their functions and potential therapeutic applications.
Métodos De Síntesis
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenol with 4-bromo-3-propoxybenzene-1-sulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to give the final product.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various PTPs, including PTP1B, SHP-1, and SHP-2. PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential treatment for type 2 diabetes. SHP-1 and SHP-2 are involved in immune system regulation, and their inhibition has been proposed as a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
(2,5-dichlorophenyl) 4-bromo-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2O4S/c1-2-7-21-14-9-11(4-5-12(14)16)23(19,20)22-15-8-10(17)3-6-13(15)18/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJEFNFGAKVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 4-bromo-3-propoxybenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


